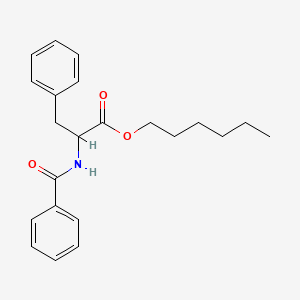acetyl}hydrazinylidene)butanamide](/img/structure/B11549416.png)
(3E)-N-(2-methoxy-5-methylphenyl)-3-(2-{[(4-methoxyphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(4-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy and methylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(4-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the methoxy and methylphenyl derivatives, followed by their coupling under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity, with careful monitoring of temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(4-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives
Scientific Research Applications
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(4-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Additionally, this compound finds applications in the industry as a precursor for manufacturing advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(4-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular signaling, gene expression, and metabolic processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(4-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE include other methoxy and methylphenyl derivatives, such as 1,2-Cyclohexane dicarboxylic acid diisononyl ester and Dichloroaniline . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The uniqueness of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(4-METHOXYPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE lies in its specific combination of methoxy and methylphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N4O5 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N'-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C21H24N4O5/c1-13-5-10-18(30-4)17(11-13)23-19(26)12-14(2)24-25-21(28)20(27)22-15-6-8-16(29-3)9-7-15/h5-11H,12H2,1-4H3,(H,22,27)(H,23,26)(H,25,28)/b24-14+ |
InChI Key |
OJYCHCBRNYGMRC-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C(=O)NC2=CC=C(C=C2)OC)/C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C(=O)NC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11549335.png)
![N'~1~,N'~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide](/img/structure/B11549341.png)
![N'-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11549356.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] bis(4-methylbenzoate)](/img/structure/B11549357.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11549364.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol](/img/structure/B11549372.png)

![2-(2,6-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11549377.png)
![2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11549387.png)
![4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11549391.png)
![N'-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11549394.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11549407.png)
![N-(furan-2-ylmethyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11549411.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11549428.png)
